

# BAY 3389934 for Sepsis-Induced Coagulopathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 3389934 |           |
| Cat. No.:            | B15617178   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Sepsis-induced coagulopathy (SIC) is a life-threatening complication of sepsis characterized by dysregulated activation of the coagulation cascade, leading to widespread microvascular thrombosis, organ failure, and increased mortality. **BAY 3389934** is a novel, potent, and selective dual inhibitor of Factor IIa (thrombin) and Factor Xa (FXa), key enzymes in the coagulation cascade.[1] Developed by Bayer, this small molecule is designed as a "soft drug" with a metabolically labile carboxylic ester group, allowing for rapid in vivo breakdown.[1][2][3] This characteristic results in a short-acting anticoagulant effect, providing enhanced controllability in critical care settings where bleeding risks are a major concern.[1][2][3] Currently in Phase I clinical trials, **BAY 3389934** holds promise as a new therapeutic intervention for the acute management of sepsis-induced coagulopathy.[2][3][4] This technical guide provides an in-depth overview of the core data, experimental protocols, and mechanism of action of **BAY 3389934**.

#### Mechanism of Action: Dual Inhibition of FIIa and FXa

**BAY 3389934** exerts its anticoagulant effect by directly and simultaneously inhibiting two critical proteases in the common pathway of the coagulation cascade: Factor Xa (FXa) and Factor IIa (thrombin).[1]







- Factor Xa Inhibition: By inhibiting FXa, **BAY 3389934** blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). This upstream inhibition curtails the amplification of the coagulation cascade.
- Factor IIa (Thrombin) Inhibition: Direct inhibition of thrombin prevents the conversion of fibrinogen to fibrin, the essential step in clot formation. Thrombin also plays a crucial role in platelet activation and feedback activation of other coagulation factors, both of which are attenuated by BAY 3389934.

This dual inhibition provides a comprehensive and potent anticoagulant effect. The molecule was designed with a slightly higher relative potency against FXa versus FIIa to potentially offer a wider therapeutic window and minimize bleeding risks.[4]





Click to download full resolution via product page

Mechanism of Action of BAY 3389934.

## **Quantitative Data**

The following tables summarize the key quantitative data for **BAY 3389934** from in vitro and in vivo preclinical studies.

#### **Table 1: In Vitro Potency and Properties**



| Parameter                       | Value        | Species/Matrix    |
|---------------------------------|--------------|-------------------|
| FIIa IC50                       | 4.9 nM       | Buffer            |
| 22 nM                           | Human Plasma |                   |
| FXa IC50                        | 0.66 nM      | Buffer            |
| 9.2 nM                          | Human Plasma |                   |
| FIIa/FXa Ratio                  | 2.4          | Human Plasma      |
| Thrombin Generation IC50        | 65 nM        | Human Plasma      |
| LPS-induced Clotting Time IC50  | 130 nM       | Human Whole Blood |
| Solubility                      | >500 g/L     |                   |
| Data sourced from BioWorld. [4] |              |                   |

**Table 2: In Vitro Pharmacokinetic Parameters** 

| Species                        | Plasma Half-life (h) |  |  |  |
|--------------------------------|----------------------|--|--|--|
| Rat                            | <0.02                |  |  |  |
| Rabbit                         | 0.6                  |  |  |  |
| Dog                            | 4.4                  |  |  |  |
| Minipig                        | 1.5                  |  |  |  |
| Human                          | 3.2                  |  |  |  |
| Data sourced from BioWorld.[4] |                      |  |  |  |

# **Table 3: In Vivo Pharmacokinetic Parameters**



| Species           | Half-life (h) | Clearance (L/h·kg) | Bioavailability (F) |
|-------------------|---------------|--------------------|---------------------|
| Rat               | <0.02         | 3.7                | 88%                 |
| Rabbit            | 0.28          | 4.8                | 165%                |
| Dog               | 0.25          | 2.1                | 100%                |
| Minipig           | 0.20          | 3.4                | 131%                |
| Human             | -             | 0.7                | 58%                 |
| Data assumed from |               |                    |                     |

Data sourced from

BioWorld.[4]

# **Experimental Protocols**

Detailed methodologies for key preclinical experiments are outlined below.

### **Baboon Model of Sepsis-Induced Coagulopathy**

This model was utilized to assess the efficacy and safety of **BAY 3389934** in a clinically relevant sepsis model.

- Model Induction:
  - Healthy adult baboons were anesthetized.
  - Sepsis was induced by a continuous intravenous infusion of heat-inactivated
     Staphylococcus aureus at a dose of 3.3 x 10<sup>10</sup> bacteria/kg body weight.[5]
- · Treatment Protocol:
  - BAY 3389934 was administered as a continuous intravenous infusion at a dose of 1-2 mg/kg body weight.[5]
  - Treatment was initiated either at the same time as the bacterial challenge (T0) or 2 hours post-challenge.[5]
  - The infusion was continued for up to 8 hours.[5]



- Monitoring and Endpoints:
  - Animals were maintained under anesthesia for 9 hours and followed for up to 48 hours.
  - Blood samples were collected at multiple time points to assess markers of coagulation (e.g., protease-serpin complexes, fibrinogen, platelet counts), fibrinolysis, and organ function (e.g., ALT, total bilirubin, pancreatic amylase, creatinine, blood urea nitrogen).[5]
     [6]
  - Bleeding time was also assessed.[5]
  - Rotational thromboelastometry (ROTEM) analysis was performed to evaluate whole blood coagulation.[5]
  - Histological analysis of kidney and lung tissues was conducted to assess for fibrin deposition and tissue necrosis.[5][6]

#### **Rabbit Arteriovenous Shunt Model**

This model was used to evaluate the antithrombotic efficacy of BAY 3389934.

- Model Setup:
  - An extracorporeal arteriovenous shunt was created in anesthetized rabbits.
  - The shunt contained a thrombogenic surface to induce thrombus formation.
- Treatment Protocol:
  - BAY 3389934 was administered at varying doses, starting from 0.1 mg/kg·h, to determine dose-dependent efficacy.[4]
- Efficacy Endpoints:
  - At the end of the experiment, the shunt was removed, and the thrombus was collected and weighed.
  - Bleeding time was measured to assess the impact on hemostasis.[4]





Click to download full resolution via product page

Preclinical Experimental Workflow for BAY 3389934.

#### **Clinical Development**

**BAY 3389934** is currently being investigated in a Phase I clinical trial in patients with sepsis-induced coagulopathy.

- Trial Identifier: NCT06854640[7][8]
- Title: A Study to Learn About How Safe **BAY 3389934** is, Its Suitable Dose, and How it Affects the Participants With Sepsis Induced Coagulopathy[7][8]
- Study Design: This is a first-in-patient, open-label, dose-escalation study.[8]
- Primary Objectives:
  - To investigate the safety and tolerability of intravenous infusions of BAY 3389934.
  - To determine a suitable dose for further clinical development.
- Key Inclusion Criteria:
  - Diagnosed with sepsis according to Sepsis-3 criteria.[7][9]
  - Evidence of coagulopathy, defined by an INR ≥1.40 or a platelet count between ≥
     30,000/mm³ and < 150,000/mm³, or a >30% decrease in platelets within 24 hours.[7][9]

#### Foundational & Exploratory





- Receiving treatment in an Intensive Care Unit (ICU).[7][9]
- Study Procedure: Participants are enrolled into different dose groups, starting with the lowest dose. If a dose is deemed safe, the next cohort of participants receives a higher dose. Each participant is expected to be in the study for approximately 28 days.[7][8][9]





Click to download full resolution via product page

Phase I Clinical Trial Workflow for BAY 3389934.



#### Conclusion

**BAY 3389934**, with its novel dual-inhibitor mechanism and "soft drug" properties, represents a promising new approach for the management of sepsis-induced coagulopathy. The preclinical data demonstrate its potential to mitigate the hypercoagulable state and protect against organ damage in relevant animal models. The ongoing Phase I clinical trial will provide crucial information on its safety, tolerability, and pharmacokinetics in the target patient population. For researchers and drug development professionals, **BAY 3389934** serves as an important case study in the development of targeted, controllable anticoagulant therapies for critical care indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Advances in Rodent Experimental Models of Sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thrombin generation assay Wikipedia [en.wikipedia.org]
- 5. Discovery of BAY 3389934 Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heat shock inhibits lipopolysaccharide-induced tissue factor activity in human whole blood
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 9. Thrombin Generation | technoclone.com [technoclone.com]



 To cite this document: BenchChem. [BAY 3389934 for Sepsis-Induced Coagulopathy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617178#bay-3389934-for-sepsis-induced-coagulopathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com